1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride CAS number
1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride CAS number
An In-Depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS No. 119330-21-1), a tertiary amino alcohol derivative of significant interest as a chemical intermediate and building block in organic synthesis and pharmaceutical development. This document delves into its fundamental physicochemical properties, outlines a logical synthetic pathway, and presents a robust analytical methodology for its characterization and quality control. Furthermore, it explores its potential applications within the drug discovery pipeline and details critical safety and handling protocols. The guide is structured to provide not just data, but also the causal reasoning behind experimental and handling choices, reflecting field-proven expertise for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a hydrochloride salt of a sterically hindered tertiary amino alcohol. Understanding its core identity is the foundation for its effective application. The hydrochloride form enhances its stability and water solubility compared to the free base, making it more amenable to handling and use in aqueous reaction media.
Core Identification
A precise understanding of the compound's identifiers is critical for regulatory compliance, procurement, and literature searches.
| Identifier | Value | Source |
| Chemical Name | 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride | [1] |
| CAS Number | 119330-21-1 | [1][2] |
| EC Number | 982-676-5 | [1] |
| Molecular Formula | C₆H₁₆ClNO | [2] |
| SMILES | CC(O)(C)CN(C)C.[H]Cl | [2] |
Physicochemical Data
The compound's physical properties dictate its behavior in various solvents and reaction conditions, influencing purification strategies and formulation development.
| Property | Value | Source |
| Molecular Weight | 153.65 g/mol | [2][3] |
| Appearance | White to off-white solid (Typical) | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents like methanol | Inferred from structure |
| Parent Compound MW | 117.19 g/mol (Free Base) | [4][5] |
| Parent Compound IUPAC | 1-(dimethylamino)-2-methylpropan-2-ol | [4][5] |
Synthesis and Manufacturing Insights
While specific manufacturing protocols for 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride are proprietary, a chemically sound and efficient synthetic route can be conceptualized based on established organic chemistry principles for analogous compounds. The most logical approach involves a two-step process: nucleophilic addition to an epoxide to form the parent amino alcohol, followed by salt formation.
Conceptual Synthetic Pathway
Step 1: Synthesis of the Free Base, 1-(Dimethylamino)-2-methylpropan-2-ol
The core of the synthesis is the ring-opening of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine. This is a classic nucleophilic substitution reaction where the nitrogen atom of dimethylamine attacks one of the carbon atoms of the epoxide ring. Due to the steric hindrance of the tertiary carbon, the attack preferentially occurs at the less substituted primary carbon, leading to the desired 1-amino-2-ol regioisomer.
Step 2: Formation of the Hydrochloride Salt
The purified free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol or diethyl ether. The lone pair of electrons on the tertiary amine nitrogen readily accepts a proton from HCl, forming the stable ammonium salt. The product typically precipitates from the organic solvent and can be isolated by filtration.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the conceptual synthesis.
Caption: Conceptual two-step synthesis of the target compound.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of chemical intermediates is paramount in drug development to avoid the introduction of potentially genotoxic or reactive impurities into the manufacturing chain. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for analyzing volatile amino alcohols and their salts after appropriate sample preparation.
Recommended Analytical Technique: GC-MS
GC-MS offers an exceptional combination of separation efficiency (GC) and definitive identification (MS). For the hydrochloride salt, a derivatization step or, more simply, a neutralization followed by liquid-liquid extraction is required to volatilize the analyte for GC analysis.
Experimental Protocol: GC-MS for Purity Assay
This protocol is adapted from established methods for similar dialkylaminoalkyl compounds and serves as a robust starting point for method development.[6]
1. Objective: To determine the purity of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride and identify potential impurities.
2. Sample Preparation: a. Accurately weigh approximately 50 mg of the hydrochloride salt into a 10 mL volumetric flask. b. Dissolve in 5 mL of deionized water. c. Add 1 mL of 1N Sodium Hydroxide (NaOH) to neutralize the salt and liberate the free base. Mix gently. d. Add 2 mL of a suitable extraction solvent, such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). e. Cap and vortex for 2 minutes to extract the free base into the organic layer. f. Allow the layers to separate. Carefully transfer the organic (bottom for DCM, top for MTBE) layer to a GC vial.
3. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
- Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Injection Volume: 1 µL (splitless mode).
- MS Transfer Line: 280°C.
- Ion Source: 230°C (Electron Ionization).
- Detection Mode: Full scan (e.g., mass range 40–300 amu).
4. Data Analysis: a. Identify the peak for 1-(Dimethylamino)-2-methylpropan-2-ol by its retention time and mass spectrum. b. Quantify purity using the peak area percentage from the FID signal. c. Use the MS data to tentatively identify any impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
Analytical Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of the compound.
Applications in Research and Drug Development
Compounds like 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride are not typically active pharmaceutical ingredients (APIs) themselves. Instead, their value lies in their utility as specialized building blocks or intermediates in the synthesis of more complex molecules. The tertiary amine and hydroxyl groups provide two reactive handles for further chemical modification.
Key Application Areas:
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Pharmaceutical Synthesis: It can serve as a precursor for introducing a dimethylaminomethyl group adjacent to a quaternary center, a structural motif found in various bioactive molecules. Similar structures are key intermediates in the synthesis of analgesics like Tapentadol.[7]
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Catalysis: The amino alcohol structure makes it a candidate for use as a ligand in asymmetric synthesis or as a catalyst in certain polymerization reactions.
-
Material Science: It can be used to modify polymers or surfaces to alter properties such as solubility, charge, or reactivity.
Role in the Drug Discovery Pipeline
Caption: Role as a building block in early-stage drug discovery.
Safety, Handling, and Regulatory Profile
Safe handling of any chemical intermediate is non-negotiable. The GHS classification provides a standardized summary of the compound's intrinsic hazards.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Code | Source |
| Skin Irritation | 2 | Warning | H315 | [1] |
| Eye Irritation | 2A | Warning | H319 | [1] |
| Specific target organ toxicity — single exposure | 3 | Warning | H336 (May cause drowsiness or dizziness) | [1] |
Handling and Storage Protocols
The following best practices are derived from safety data sheets for structurally related amino alcohols and their salts.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up with an absorbent material. Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Conclusion
1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, CAS No. 119330-21-1, is a valuable chemical intermediate with well-defined properties and hazards. Its utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, is significant. A thorough understanding of its synthesis, analytical control, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. By leveraging this technical knowledge, scientists can confidently incorporate this building block into their synthetic strategies to accelerate innovation.
References
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NextSDS. (n.d.). 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information. Retrieved from [Link][1]
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U.S. Environmental Protection Agency. (2023). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1) - Substance Details - SRS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1). Retrieved from [Link][3]
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NextSDS. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol — Chemical Substance Information. Retrieved from [Link][10]
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PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol. Retrieved from [Link][5]
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Patent WO 2013/105109 A1. (2013). Google Patents. Retrieved from [7]
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